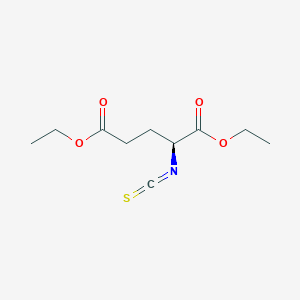
Diethyl l-2-isothiocyanatoglutarate
Übersicht
Beschreibung
Diethyl l-2-isothiocyanatoglutarate is a chemical compound that serves as a starting material for the synthesis of various heterocyclic systems. It is particularly useful in the construction of novel heterocyclic compounds due to its reactive isothiocyanate group, which can participate in a variety of chemical reactions to form complex structures with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related isothiocyanate compounds has been described in the literature. For instance, the synthesis of diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a compound with a similar functional group, was reported as a convenient starting material for constructing heterocyclic systems . Additionally, a method for the synthesis of isothiocyanates from amines using diethyl chlorophosphate as a reagent has been developed, which could potentially be adapted for the synthesis of Diethyl l-2-isothiocyanatoglutarate .
Molecular Structure Analysis
The molecular structure of Diethyl l-2-isothiocyanatoglutarate is characterized by the presence of an isothiocyanate group attached to a glutarate backbone. This functional group is known for its reactivity, which allows it to form various heterocyclic compounds. The molecular structure is crucial in determining the reactivity and the types of chemical reactions the compound can undergo .
Chemical Reactions Analysis
Isothiocyanate compounds are known to participate in a wide range of chemical reactions. For example, the related compound diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate was used to synthesize derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and other fused heterocyclic systems . These reactions typically involve nucleophilic attack on the isothiocyanate carbon, leading to the formation of new bonds and the construction of complex heterocyclic frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of Diethyl l-2-isothiocyanatoglutarate would be influenced by its functional groups. The isothiocyanate group, in particular, would impart certain reactivity patterns, such as susceptibility to nucleophilic attack. The diethyl ester moiety would affect the solubility of the compound in organic solvents. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, these properties can be inferred based on the structure and known behavior of similar compounds .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Diethyl l-2-isothiocyanatoglutarate exhibits antimalarial activity. It was found to induce toxicity in the malarial parasite Plasmodium falciparum in infected human red blood cells. This effect is attributed to the inhibition of glyoxalase I by its de-esterified metabolite, leading to the accumulation of the cytotoxic substrate methylglyoxal (Thornalley, Strath, & Wilson, 1994).
Study of Superoxide and Nitric Oxide
Diethyl dithiocarbamate (DDC), related to diethyl l-2-isothiocyanatoglutarate, has been used to study superoxide and nitric oxide. It decomposes S-nitrosothiols, leading to the formation of various products and the production of nitric oxide and superoxide (Arnelle, Day, & Stamler, 1997).
Inhibition of Glyoxalase in Leukemia Cells
Diethyl esters of glyoxalase inhibitors, related to diethyl l-2-isothiocyanatoglutarate, were found to induce growth arrest and toxicity in human leukemia 60 cells. This suggests their potential use in studying the cytotoxicity of glutathione S-conjugates and for developing anti-tumor agents (Lo & Thornalley, 1992).
Synthesis of Heterocyclic Systems
Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, closely related to diethyl l-2-isothiocyanatoglutarate, is used as a starting material for synthesizing novel heterocyclic systems. These compounds are of interest in the field of organic chemistry and pharmaceutical research (Ahmed, 2002).
Potential Anticancer Activity
Organic isothiocyanates, similar to diethyl l-2-isothiocyanatoglutarate, have demonstrated anticarcinogenic activities. They have been found to block tumor production in rodents induced by various carcinogens and are thought to work by suppressing carcinogen activation and inducing Phase 2 enzymes (Zhang & Talalay, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl (2S)-2-isothiocyanatopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



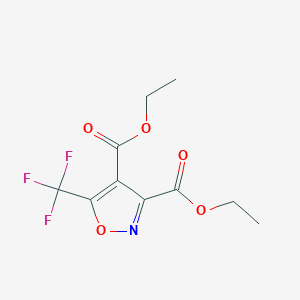
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)
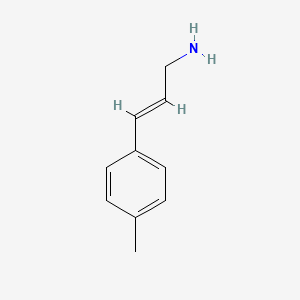


![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
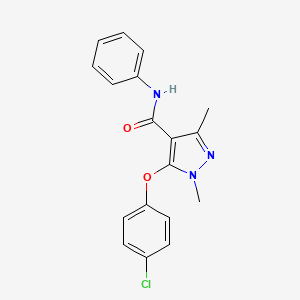
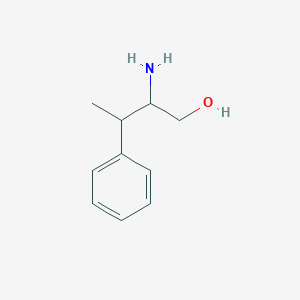

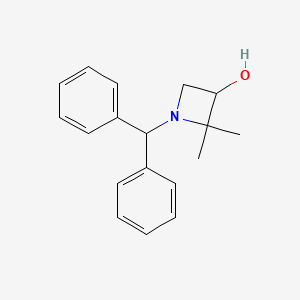
![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034348.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)